molecular formula C11H14FNO2 B2435109 Methyl 4-amino-3-(4-fluorophenyl)butanoate CAS No. 1263215-00-4

Methyl 4-amino-3-(4-fluorophenyl)butanoate

Cat. No.: B2435109
CAS No.: 1263215-00-4
M. Wt: 211.236
InChI Key: VNRMYROTJKSLET-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-(4-fluorophenyl)butanoate” is a chemical compound with the molecular formula C11H14FNO2 . It is also known as “methyl (3S)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride” and has a CAS Number of 2580114-34-5 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14FNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m0./s1 . This indicates the presence of a methyl ester group (COOCH3), an amino group (NH2), and a fluorophenyl group (C6H4F) attached to a butanoate backbone (C4H7O2). The compound also includes a hydrochloride salt .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not provided in the search results .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Properties

IUPAC Name

methyl 4-amino-3-(4-fluorophenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8/h2-5,9H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRMYROTJKSLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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